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Compound of Interest

Compound Name: 4-Phenyl-1,3-dioxane

Cat. No.: B1205455

This guide provides a comprehensive overview of the spectroscopic data for 4-Phenyl-1,3-
dioxane, a valuable molecule in organic synthesis and medicinal chemistry. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with the experimental protocols for acquiring such spectra. This document is
intended for researchers, scientists, and professionals in drug development who require a
thorough understanding of the structural characterization of this compound.

Spectroscopic Data Summary

The empirical formula for 4-Phenyl-1,3-dioxane is C10H1202, with a molecular weight of
164.20 g/mol .[1] Spectroscopic analysis provides critical information for the confirmation of its
molecular structure.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of
an organic molecule.[2]

1H NMR Spectrum

The proton NMR spectrum provides information about the chemical environment and
connectivity of hydrogen atoms in the molecule.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aromatic protons
~7.35 Multiplet 5H
(CeH5s)
~4.90 Doublet of Doublets 1H H-4 (methine proton)
] H-6 (axial and
~4.20 Multiplet 2H )
equatorial)
) H-2 (axial and
~3.90 Multiplet 2H _
equatorial)
. H-5 (axial and
~1.90 Multiplet 2H )
equatorial)

Note: Specific chemical shifts and coupling constants can vary slightly depending on the

solvent and instrument used.

13C NMR Spectrum

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the

molecule.

Chemical Shift (6) ppm

Assignment

~140 C-Ar (quaternary)
~128 C-Ar (CH)

~127 C-Ar (CH)

~125 C-Ar (CH)

~77 C-4

~67 C-6

~64 C-2

~35 C-5
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Note: These are approximate chemical shift values. The specific resonance can be influenced
by the solvent and experimental conditions.[3]

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.[4]

Wavenumber (cm~?) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch
2960-2850 Medium-Strong Aliphatic C-H stretch
1600-1585, 1500-1400 Medium-Weak Aromatic C=C stretching
1260-1050 Strong C-O stretching (ether linkage)
1000-650 Strong C-H bending

Note: The IR spectrum of a pure compound is unique and can be used for identification, much
like a fingerprint.[5]

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.[6]

Mass-to-Charge Ratio

(miz) Relative Intensity Assignment

miz

164 Moderate [M]* (Molecular lon)
105 High [CeHsCO]*+

77 High [CeHs]*

Note: The fragmentation pattern is crucial for determining the structure of the molecule.[7]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument-specific parameters may require optimization.
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Sample Preparation: Dissolve 5-10 mg of purified 4-Phenyl-1,3-dioxane in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDCls, DMSO-ds).[8]

Filtration: Filter the solution into a clean NMR tube to a height of approximately 4-5 cm.[8]

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), to calibrate the chemical shift scale to 0 ppm.[9]

Data Acquisition: Place the NMR tube into the spectrometer. Acquire the *H NMR spectrum,
followed by the 3C NMR spectrum. For 3C NMR, a larger number of scans is typically
required due to the low natural abundance of the 13C isotope.

Sample Preparation: Dissolve a small amount of solid 4-Phenyl-1,3-dioxane in a volatile
solvent like methylene chloride.[10]

Film Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[10]

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the
compound on the plate.[10]

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and
obtain the spectrum.[10] If the signal is too weak, add another drop of the solution and re-
measure. If it is too strong, dilute the original solution and prepare a new film.[10]

Sample Introduction: Introduce a small amount of the vaporized sample into the ion source
of the mass spectrometer. This can be achieved by heating the sample or through a gas
chromatograph inlet.[7][11]

lonization: Bombard the sample molecules with a high-energy electron beam. This knocks an
electron off the molecule to form a positively charged molecular ion ([M]*).[7][11]

Fragmentation: The high energy of the electron beam often causes the molecular ion to
break apart into smaller, charged fragments.[7]

Acceleration and Deflection: The positively charged ions are accelerated by an electric field
and then deflected by a magnetic field. The degree of deflection depends on the mass-to-
charge ratio (m/z) of the ion.[11]
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» Detection: A detector measures the abundance of ions at each m/z value, generating the

mass spectrum.[11]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the structural elucidation of an
organic compound using spectroscopic methods.
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General Spectroscopic Analysis Workflow

Sample Preparation

Purified Compound
(4-Phenyl-1,3-dioxane)

:

Dissolve in Prepare Thin Film
Deuterated Solvent or KBr Pellet

Vaporize Sample

Spectroscopic Analysis

R Spectromete IR Spectrometer Mass Spectrometer
/
Data Acquisition & Processing
\
¢ Structural|Elucidation
Y
Carbon-Hydrogen Functional Groups Molecular Wel_ght &
Framework Fragmentation

Verified Structure

Click to download full resolution via product page

Caption: Workflow for structural analysis using NMR, IR, and MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1205455?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

